Physicochemical Property Differentiation: Calculated LogP and Solubility Profile vs. Known 11β-HSD1 Tetrahydrocinnoline Inhibitors
The target compound exhibits a calculated SlogP of 2.33 and a predicted logS of -3.69 (MMsINC/MOE descriptors) [1], placing it within favorable oral drug-like space (Lipinski violation count: 0) [1]. In contrast, representative tetrahydrocinnoline 11β-HSD1 inhibitors from the Roche patent series (e.g., US8501940) typically incorporate hydrophobic aryl substituents yielding SlogP values >3.5, which can be associated with higher metabolic clearance and solubility limitations. The lower lipophilicity of the target compound may offer an advantage in reducing off-target binding and improving aqueous solubility relative to more hydrophobic tetrahydrocinnoline analogs, although this inference is based on calculated rather than measured properties.
| Evidence Dimension | Calculated lipophilicity (SlogP) and aqueous solubility (logS) |
|---|---|
| Target Compound Data | SlogP = 2.33; logS = -3.69; Lipinski violations = 0 |
| Comparator Or Baseline | Representative Roche 11β-HSD1 tetrahydrocinnoline inhibitors: typical SlogP > 3.5 (class-level estimate based on patent structural scope) |
| Quantified Difference | ΔSlogP ≈ -1.2 units (lower lipophilicity); improved predicted solubility |
| Conditions | In silico MOE descriptors; no experimental logD or solubility data available for direct confirmation. |
Why This Matters
Lower lipophilicity correlates with reduced risk of CYP inhibition, hERG binding, and solubility-limited absorption, making this compound a potentially cleaner starting point for lead optimization than more lipophilic tetrahydrocinnoline analogs.
- [1] MMsINC Database. Molecule entry MMs00482178. MOE descriptors: MW 390.443, logS -3.68885, SlogP 2.33104, Lipinski drug-like rule: 1, violations: 0. View Source
